molecular formula C5H3ClNNaO2S B13677941 Sodium 4-chloropyridine-2-sulfinate

Sodium 4-chloropyridine-2-sulfinate

Cat. No.: B13677941
M. Wt: 199.59 g/mol
InChI Key: KCQGMQAZAKAEON-UHFFFAOYSA-M
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Description

Sodium 4-chloropyridine-2-sulfinate is a sulfinate salt featuring a pyridine ring substituted with a chlorine atom at position 4 and a sulfinate group (-SO₂⁻Na⁺) at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of functionalized heterocycles. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the nucleophilic sulfinate group, enabling applications in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C5H3ClNNaO2S

Molecular Weight

199.59 g/mol

IUPAC Name

sodium;4-chloropyridine-2-sulfinate

InChI

InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

KCQGMQAZAKAEON-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chloropyridine-2-sulfinate typically involves the sulfonylation of 4-chloropyridine. One common method is the reaction of 4-chloropyridine with sulfur dioxide (SO₂) and a suitable base, such as sodium hydroxide (NaOH), under controlled conditions. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chloropyridine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 4-chloropyridine-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 4-chloropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituent Positions Halogen/Sulfinate Features Unique Reactivity/Applications
This compound Cl at C4, -SO₂Na at C2 Electron-withdrawing Cl enhances electrophilicity at C2 Preferred for regioselective cross-coupling reactions
Sodium 5-chloropyridine-2-sulfinate Cl at C5, -SO₂Na at C2 Distal Cl reduces steric hindrance Used in synthesizing linear aromatic frameworks
Sodium 2-chloropyridine-3-sulfinate Cl at C2, -SO₂Na at C3 Cl at C2 directs meta-substitution Effective in forming meta-substituted pyridines
Sodium 3-chloro-4-fluoropyridine-5-sulfinate Cl at C3, F at C4, -SO₂Na at C5 Dual halogenation alters electronic effects Specialized in fluorinated drug intermediates
Sodium 6-bromopyridine-2-sulfinate Br at C6, -SO₂Na at C2 Bromine’s higher polarizability Suitable for Suzuki-Miyaura couplings
Sodium 2,5-dichloropyridine-3-sulfinate Cl at C2 and C5, -SO₂Na at C3 Dual Cl increases steric bulk Limited in cross-coupling but active in SNAr reactions

Key Research Findings

Substituent Position Dictates Reactivity :

  • The chlorine at C4 in this compound creates an electron-deficient pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at C2 or C6 positions . In contrast, sodium 2-chloropyridine-3-sulfinate (Cl at C2) exhibits meta-directing effects, limiting its utility in para-substituted product synthesis .
  • Bromine in sodium 6-bromopyridine-2-sulfinate enhances oxidative stability, making it preferable for Pd-catalyzed couplings compared to chloro analogues .

Biological Activity Trends :

  • While this compound itself lacks extensive biological data, its structural analogues (e.g., sodium 5-chloropyridine-2-sulfinate) show inhibitory activity against kinase enzymes due to the sulfinate group’s ability to mimic phosphate moieties .

Synthetic Versatility :

  • This compound is synthesized via controlled oxidation of 4-chloro-2-mercaptopyridine, whereas sodium 6-bromopyridine-2-sulfinate requires electrophilic bromination prior to sulfinate introduction .

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